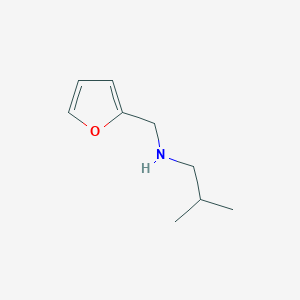

N-(furan-2-ylmethyl)-2-methylpropan-1-amine

Übersicht

Beschreibung

N-(furan-2-ylmethyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-(furan-2-ylmethyl)-2-methylpropan-1-amine, also known as (2-FURYLMETHYL)ISOBUTYLAMINE, is a compound that has been linked to the monoaminergic system . This system includes neurotransmitters such as dopamine, norepinephrine, and serotonin, which play crucial roles in cognition, mood, and behavior.

Mode of Action

The compound is believed to act as a Monoamine Oxidase Inhibitor (MAOI) . MAOIs work by inhibiting the activity of monoamine oxidase, an enzyme that breaks down monoamines. By inhibiting this enzyme, MAOIs increase the levels of monoamines in the brain, enhancing monoaminergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic pathway . By inhibiting monoamine oxidase, the compound increases the levels of monoamines in the brain. This can lead to enhanced neurotransmission and potentially neuroprotective effects .

Pharmacokinetics

The compound has been found to have moderate to good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This suggests that it is well-absorbed in the body, is distributed effectively, is metabolized efficiently, and is excreted appropriately, all of which contribute to its bioavailability .

Result of Action

The primary result of the compound’s action is the enhancement of monoaminergic transmission . This can lead to potential cognitive enhancement and neuroprotective properties, making it a potential therapeutic strategy in cognitive impairment in Alzheimer’s disease (AD) and other dementias .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that interact with the monoaminergic system. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

Biochemische Analyse

Biochemical Properties

N-(furan-2-ylmethyl)-2-methylpropan-1-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with monoamine oxidase (MAO) enzymes, particularly MAO B, forming a flavin adduct structurally similar to that with deprenyl . This interaction leads to alterations in monoamine metabolism, which can affect cognitive functions . Additionally, this compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to increase cortical serotonin and noradrenaline levels, which can impact cell signaling pathways and gene expression . In the striatum, it affects dopamine metabolism, although its affinity for MAO B and MAO A is relatively low . These changes in neurotransmitter levels can influence cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MAO enzymes. By forming a flavin adduct with MAO B, it modifies the enzyme’s activity, leading to changes in monoamine levels . This interaction is crucial for its effects on cognitive functions and neurotransmitter metabolism. Additionally, the compound’s rapid metabolism in rat microsomes suggests that its effects may be transient and dependent on its metabolic stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized in rat microsomes, producing a hydroxylated derivative . This rapid metabolism may influence its stability and long-term effects on cellular function. In in vitro and in vivo studies, the compound’s impact on monoamine levels and cognitive functions may vary depending on its degradation rate and metabolic stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to increase cortical serotonin and noradrenaline levels, while higher doses may lead to toxic or adverse effects . The compound’s interaction with MAO enzymes and its rapid metabolism suggest that its dosage must be carefully controlled to avoid potential toxicity and achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to monoamine metabolism. It interacts with MAO enzymes, particularly MAO B, leading to changes in monoamine levels . The compound is rapidly metabolized in rat microsomes, producing a hydroxylated derivative . These metabolic interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s rapid metabolism and interaction with MAO enzymes suggest that it may be localized in regions with high monoamine activity . Its distribution within the brain and other tissues can impact its overall biochemical effects and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound’s interaction with MAO enzymes and its rapid metabolism suggest that it may be localized in regions with high monoamine activity . Targeting signals or post-translational modifications may direct it to specific compartments or organelles, influencing its overall biochemical effects and therapeutic potential.

Biologische Aktivität

N-(furan-2-ylmethyl)-2-methylpropan-1-amine, also known as F2MPA, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by its furan ring structure, which is known for its diverse biological activities. The compound has a molecular formula of and a molecular weight of approximately 175.25 g/mol. Its structure allows for interactions with various biological targets, particularly enzymes involved in neurotransmitter metabolism.

The primary mechanism of action for this compound involves its interaction with monoamine oxidase (MAO) enzymes:

- Inhibition of MAO : F2MPA has been identified as a selective inhibitor of MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin. The compound exhibits an IC50 value of 5.16 ± 0.86 μM against MAO-B, demonstrating significant potency compared to other known inhibitors .

- Impact on Synaptic Transmission : In vivo studies indicate that F2MPA enhances synaptic transmission in the dentate gyrus of the hippocampus without inducing hyperexcitability, suggesting potential cognitive-enhancing effects .

Cellular Effects

F2MPA influences various cellular processes:

- Apoptosis Induction : The compound has been shown to induce apoptosis in HL-60 cells through DNA fragmentation pathways.

- Neuroprotective Effects : At lower doses, F2MPA may enhance cognitive function and provide neuroprotection, making it a candidate for further research in neurodegenerative diseases .

Biochemical Pathways

F2MPA participates in several metabolic pathways:

- Monoamine Metabolism : By inhibiting MAO-B, F2MPA alters the levels of neurotransmitters in the brain, which can have implications for mood regulation and cognitive function.

- Signal Transduction : The compound may affect cell signaling pathways related to neurotransmitter release and neuronal plasticity.

Case Studies

- In Vivo Studies : Administration of F2MPA at a dose of 1 mg/kg intraperitoneally significantly improved basic synaptic transmission in animal models without altering seizure thresholds .

- Cytotoxicity Profiles : Preliminary studies indicate that F2MPA exhibits low cytotoxicity with CC50 values exceeding 100 μM in various cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 175.25 g/mol |

| IC50 (MAO-B) | 5.16 ± 0.86 μM |

| CC50 (Vero Cells) | >100 μM |

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSHFBNCIZSCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406017 | |

| Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58924-66-6 | |

| Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.